AZ1495

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

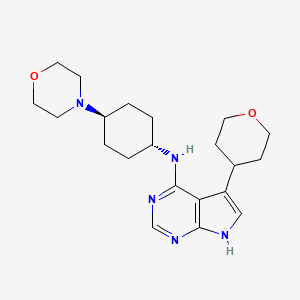

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVYXMINSBMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ1495: A Deep Dive into its Mechanism of Action in Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of Diffuse Large B-cell Lymphoma (DLBCL). Particular focus is given to its activity in the Activated B-cell-like (ABC) subtype of DLBCL, a subtype often characterized by constitutive activation of the NF-κB signaling pathway.

Core Mechanism of Action: Targeting the Myddosome Signaling Cascade

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4, a critical upstream kinase in the MyD88-dependent signaling pathway. In ABC-DLBCL, activating mutations in the MYD88 gene are common, leading to the spontaneous formation of the "Myddosome" complex, which includes MYD88, IRAK4, and IRAK1. This results in chronic activation of downstream signaling pathways, most notably the canonical NF-κB pathway, which is a key driver of lymphoma cell proliferation and survival.[1]

By inhibiting IRAK4, this compound effectively blocks the phosphorylation and activation of IRAK1, thereby preventing the subsequent downstream signaling events that lead to NF-κB activation.[1][2] This targeted inhibition ultimately leads to decreased proliferation and increased apoptosis in sensitive DLBCL cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, highlighting its potency and cellular activity.

Table 1: Kinase Inhibition Profile of this compound [2]

| Target | Parameter | Value (μM) | Assay Type |

| IRAK4 | IC50 | 0.005 | Enzyme Assay |

| IRAK4 | IC50 | 0.052 | Cellular Assay |

| IRAK4 | Kd | 0.0007 | - |

| IRAK1 | IC50 | 0.023 | Enzyme Assay |

Table 2: In Vitro Cellular Activity of this compound in ABC-DLBCL Cell Lines [2]

| Cell Line | Effect | Concentration Range (μM) | Duration (hours) |

| ABC-DLBCL | Inhibition of NF-κB activation | Dose-dependent | - |

| ABC-DLBCL | Inhibition of cell growth | 0.001-100 | 72 |

| OCI-LY10 | Complete inhibition of NF-κB signaling (in combination with a BTK inhibitor) | 0-3.3 | 14 |

| OCI-LY10 | Induction of cell death (in combination with a BTK inhibitor) | 0-3.3 | 14 |

| OCI-LY10 | Inhibition of IκBα phosphorylation | Dose-dependent | - |

| OCI-LY10 | Induction of apoptosis (cleavage of caspase 3) (in combination with 10 nM ibrutinib) | Increasing concentrations | - |

Table 3: In Vivo Antitumor Activity of this compound [2]

| Animal Model | Treatment | Dosage | Outcome |

| ABC-DLBCL Mouse Model (OCI-LY10 cells) | This compound in combination with ibrutinib | 12.5 mg/kg (oral, daily) | Tumor regression |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Caption: General experimental workflow for evaluating this compound in DLBCL.

Experimental Protocols

While specific, detailed protocols for the experiments cited are not publicly available, the following outlines the general methodologies that would be employed to generate the data presented.

Kinase Inhibition Assays (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of IRAK4 and IRAK1.

-

Methodology: Recombinant human IRAK4 and IRAK1 enzymes would be incubated with a specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of this compound. The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated product. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays

-

Cell Culture: DLBCL cell lines, such as OCI-LY10 (ABC subtype) and SUDHL2 (GCB subtype), would be cultured in appropriate media and conditions.

-

Cell Viability/Growth Inhibition Assay: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours). Cell viability is assessed using colorimetric assays (e.g., MTT, XTT) or luminescence-based assays (e.g., CellTiter-Glo) that measure metabolic activity or ATP content, respectively.

-

NF-κB Activation Assays:

-

Western Blot for Phospho-IκBα: Cells are treated with this compound for a defined period, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of IκBα. A decrease in phospho-IκBα indicates inhibition of the NF-κB pathway.

-

NF-κB Reporter Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Following treatment with this compound, the reporter gene expression is quantified, with a decrease indicating reduced NF-κB transcriptional activity.

-

-

Apoptosis Assays:

-

Caspase Activity Assay: To measure the activity of executioner caspases like caspase-3, a luminogenic or fluorogenic substrate for the specific caspase is added to the treated cells. The resulting signal is proportional to the caspase activity.

-

Annexin V Staining: Apoptotic cells expose phosphatidylserine on their outer cell membrane. These cells can be detected by flow cytometry after staining with fluorescently labeled Annexin V.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of DLBCL cells (e.g., OCI-LY10).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, ibrutinib alone, and the combination of this compound and ibrutinib). The drugs are administered orally at specified doses and schedules.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a potent inhibitor of IRAK4 with significant preclinical activity in ABC-DLBCL models. Its mechanism of action, centered on the inhibition of the constitutively active NF-κB pathway, provides a strong rationale for its further development, particularly in combination with other targeted agents like BTK inhibitors. The available data underscores the therapeutic potential of targeting the Myddosome signaling complex in this aggressive lymphoma subtype.

References

AZ1495: A Deep Dive into IRAK4 and IRAK1 Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound also demonstrates significant activity against IRAK1, another key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. This document collates available quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows.

Executive Summary

This compound is a weak base compound that has shown promise in preclinical studies, particularly for conditions like diffuse large B-cell lymphoma (DLBCL)[1]. It exhibits a favorable physicochemical and kinase selectivity profile, with low nanomolar potency against IRAK4 and IRAK1[1][2][3][4][5][6][7][8]. This dual activity is significant as both kinases are critical mediators of the inflammatory response. Understanding the precise selectivity and mechanism of action of this compound is crucial for its development as a therapeutic agent.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against IRAK4 and IRAK1 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: this compound Inhibition of IRAK Family Kinases

| Target | Assay Type | Metric | Value (nM) |

| IRAK4 | Enzymatic | IC50 | 5[1][2][6] |

| IRAK4 | Cellular | IC50 | 52[1] |

| IRAK4 | Binding | Kd | 0.7[1][3][5][7][9] |

| IRAK1 | Enzymatic | IC50 | 23[1][2][3][4][5][6][7][8] |

| IRAK1 | Enzymatic | IC50 | 24[10] |

Table 2: Selectivity Profile of this compound Against Other Kinases

A kinome scan of 275 kinases at a concentration of 0.1 µM this compound revealed off-target activity, primarily against the CLK family and haspin kinase. Follow-up concentration-response experiments confirmed these findings.[9]

| Off-Target | Metric | Value (nM) |

| CLK2 | IC50 | 5[9] |

| Haspin | IC50 | 4[9] |

| CLK4 | IC50 | 8[9] |

| CLK1 | IC50 | 50[9] |

Signaling Pathway Context

IRAK4 and IRAK1 are central components of the Myddosome, a signaling complex that forms downstream of TLR and IL-1R activation. This pathway plays a critical role in the innate immune system, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

Figure 1: Simplified IRAK signaling pathway illustrating the points of inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the kinase selectivity of this compound.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme. Several platforms are commonly used for this purpose.

1. Transcreener® ADP² Kinase Assay

This assay provides a universal method for measuring the activity of any ADP-producing enzyme, including kinases. It directly measures the ADP generated during the enzymatic reaction.

-

Principle: The assay relies on a highly specific antibody that differentiates between ADP and ATP. A fluorescent tracer is displaced from the antibody by the ADP produced in the kinase reaction, leading to a change in its fluorescent properties.

-

Workflow:

-

Kinase Reaction: Recombinant IRAK4 or IRAK1 is incubated with a suitable substrate (e.g., a synthesized peptide) and ATP. The reaction is allowed to proceed for a defined period (e.g., 90 minutes) to achieve a target conversion of ATP to ADP (e.g., 10%)[11].

-

Detection: The Transcreener® ADP² detection reagent, containing the ADP antibody and tracer, is added to the reaction mixture.

-

Signal Measurement: The fluorescence polarization or intensity is measured on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Inhibitor Profiling: To determine IC50 values, the assay is performed with varying concentrations of the inhibitor (this compound).

-

Figure 2: General workflow for the Transcreener® ADP² Kinase Assay.

2. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

-

Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.

-

Workflow:

-

Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.

-

ADP-Glo™ Reagent Addition: This reagent stops the kinase reaction and depletes the remaining ATP.

-

Kinase Detection Reagent Addition: This reagent converts ADP to ATP and contains the luciferase/luciferin mixture to generate a luminescent signal.

-

Signal Measurement: Luminescence is measured, which is directly proportional to the initial kinase activity.

-

Binding Assays

Binding assays measure the direct interaction between a compound and a kinase, providing a measure of binding affinity (e.g., Kd).

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

-

Workflow:

-

Assay Mix: The kinase, Eu-labeled antibody, and tracer are combined with varying concentrations of the inhibitor.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Signal Measurement: The TR-FRET signal is measured. The decrease in signal correlates with the displacement of the tracer by the inhibitor.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interleukin-1 receptor associated kinase 4 (IRAK4) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]

- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

The Role of AZ1495 in Innate Immunity and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the first line of defense against pathogens and cellular damage. A critical mediator in this intricate network is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that functions as a master regulator of Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of AZ1495, a potent and selective small molecule inhibitor of IRAK4. We will explore its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in immunology and drug discovery.

Introduction: IRAK4, a Central Node in Innate Immunity

The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs, to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, most TLRs and the IL-1R family recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1][2] At the apex of this complex lies IRAK4, the "master IRAK," whose kinase activity is indispensable for the downstream propagation of inflammatory signals.[3][4]

IRAK4 activates other members of the IRAK family, leading to the recruitment of TRAF6 and the subsequent activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) via the MAPK pathway.[1][2] This cascade culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are crucial for orchestrating an effective immune response but can be detrimental when chronically activated.[1] Given its pivotal role, targeting IRAK4 kinase activity with small molecule inhibitors represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[4][5]

This compound is a potent, orally active small molecule inhibitor of IRAK4.[6] This guide will detail the mechanism by which this compound modulates innate immune responses and provide the technical framework for its preclinical evaluation.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream substrates, including IRAK1.[6] This action effectively halts the signaling cascade originating from TLRs and IL-1Rs, leading to a significant reduction in the production of inflammatory mediators. The inhibition of IRAK4 kinase activity has been shown to be critical for its function in TLR-dependent immune responses.[7]

The following diagram illustrates the TLR4/IL-1R signaling pathway and the point of intervention for this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays. The data below summarizes its inhibitory potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target/Assay | Value (µM) |

| IC50 | IRAK4 (Enzymatic Assay) | 0.005 |

| IC50 | IRAK1 (Enzymatic Assay) | 0.023 |

| Kd | IRAK4 | 0.0007 |

| IC50 | NF-κB Activation (Cellular Assay) | 0.052 |

Data compiled from publicly available sources.[6]

Table 2: Preclinical Pharmacokinetics of this compound in Rat

| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Bioavailability |

| IV | 2 | 75 | N/A |

| Oral | 5 | N/A | Low |

Data compiled from publicly available sources.[6] The high clearance and low oral bioavailability in rats suggest a significant first-pass metabolism effect.[6]

Experimental Protocols

In Vitro IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the IC50 of this compound against purified IRAK4 enzyme. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.

Objective: To measure the concentration-dependent inhibition of IRAK4 kinase activity by this compound.

Materials:

-

Recombinant human IRAK4 enzyme (e.g., GST-tagged)

-

Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

384-well, low-volume, white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions. Further dilute these in Kinase Assay Buffer to achieve the final desired assay concentrations. Include a DMSO-only control (vehicle control).

-

Enzyme and Substrate Preparation: Dilute IRAK4 enzyme and the substrate/ATP mixture in Kinase Assay Buffer to a 2X working concentration. The final concentrations should be optimized based on enzyme lot activity and desired assay window (e.g., 5-10 ng/well IRAK4, 25 µM ATP).

-

Assay Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add 2.5 µL of the 2X IRAK4 enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

-

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection (ADP-Glo™ Protocol):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background (no enzyme control) from all wells.

-

Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model

This protocol describes a standard pharmacodynamic model to assess the in vivo efficacy of this compound in inhibiting a TLR4-mediated inflammatory response.

Objective: To evaluate the ability of this compound to suppress the systemic release of TNF-α and other cytokines following an LPS challenge in mice.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) dissolved in sterile saline

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes or syringes)

-

ELISA or multiplex assay kits for murine TNF-α and IL-6

Procedure:

-

Acclimation: Acclimate animals for at least one week prior to the experiment.

-

Compound Administration:

-

Group animals (n=5-8 per group).

-

Administer this compound or vehicle control via oral gavage at desired doses (e.g., 1, 3, 10, 30 mg/kg). The timing of administration should be based on the compound's pharmacokinetic profile (e.g., 1-2 hours pre-LPS challenge).

-

-

LPS Challenge:

-

At the designated time post-compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.1-1 mg/kg).

-

-

Blood Collection:

-

At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood via terminal cardiac puncture under deep anesthesia.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.

-

-

Cytokine Analysis:

-

Store plasma at -80°C until analysis.

-

Quantify the concentration of TNF-α and/or IL-6 in the plasma samples using a validated ELISA or multiplex assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean cytokine concentration for each treatment group.

-

Determine the percent inhibition of cytokine release for each this compound dose group relative to the vehicle-treated, LPS-challenged group.

-

Analyze data for statistical significance using an appropriate test (e.g., one-way ANOVA with post-hoc analysis).

-

Conclusion

This compound is a potent inhibitor of IRAK4, a master kinase that governs inflammatory signaling downstream of TLRs and IL-1Rs. By blocking the kinase activity of IRAK4, this compound effectively abrogates the production of key pro-inflammatory cytokines, representing a targeted approach to modulating innate immunity. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other IRAK4 inhibitors in a variety of inflammatory and autoimmune conditions.

References

- 1. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

AZ1495: A Potent IRAK4 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1495 is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key therapeutic target for a range of inflammatory diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, a weak base, possesses a pyrazolopyrimidine core, a common scaffold for kinase inhibitors. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Structure | C21H31N5O2 | [1] |

| Molecular Formula | C21H31N5O2 | [1] |

| Molecular Weight | 385.5 g/mol | [1] |

| CAS Number | 2196204-23-4 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO (≥ 5 mg/mL), Insoluble in water and ethanol | [1] |

| Description | A weak base | [2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of IRAK4 and also exhibits activity against IRAK1. The inhibition of IRAK4 kinase activity disrupts the downstream signaling cascade, leading to the suppression of pro-inflammatory cytokine production and induction of apoptosis in certain cancer cell lines.

Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| IRAK4 | Enzymatic Assay | 5 | 0.7 | [1][2] |

| IRAK1 | Enzymatic Assay | 23 | - | [1][2] |

| IRAK4 | Cellular Assay | 52 | - | [2] |

Cellular Activity

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival, in a dose-dependent manner in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[2] This inhibition of NF-κB signaling can induce cell death, particularly when used in combination with other targeted agents like BTK inhibitors.[2]

In Vivo Activity

In a mouse model of ABC-DLBCL, oral administration of this compound in combination with the BTK inhibitor ibrutinib led to tumor regression.[2]

Signaling Pathway

This compound targets the IRAK4 kinase within the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its receptor triggers the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to a downstream cascade that culminates in the activation of the transcription factor NF-κB and the production of inflammatory cytokines.

Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Representative Synthesis of a Pyrazolopyrimidine IRAK4 Inhibitor

While the precise synthetic route for this compound is proprietary, a general method for the synthesis of similar pyrazolopyrimidine IRAK4 inhibitors often involves the condensation of a substituted pyrazole with a pyrimidine derivative, followed by functional group manipulations to introduce the desired side chains.

Caption: A generalized workflow for the synthesis of pyrazolopyrimidine inhibitors.

IRAK4 Kinase Inhibition Assay (Luminescent)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

-

Reagent Preparation :

-

Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human IRAK4 enzyme to the desired concentration in kinase assay buffer.

-

Prepare a solution of the kinase substrate (e.g., Myelin Basic Protein) and ATP in kinase assay buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

-

Assay Procedure (96-well plate format) :

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 10 µL of the IRAK4 enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure ADP formation using a commercial ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

NF-κB Cellular Assay (Reporter Gene)

This assay measures the activity of the NF-κB signaling pathway in cells.

-

Cell Culture and Transfection :

-

Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).

-

-

Assay Procedure :

-

Seed the transfected cells into a 96-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified pre-incubation time.

-

Stimulate the cells with an NF-κB activator (e.g., IL-1β or LPS) for a defined period.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis :

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Pharmacokinetic Study Workflow

The following represents a general workflow for assessing the pharmacokinetic properties of a compound like this compound in preclinical animal models.

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Oral Administration (Rat) :

-

Fast male Sprague-Dawley rats overnight.

-

Administer this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), by oral gavage at a specific dose (e.g., 5 mg/kg).[2]

-

Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

Intravenous Administration (Dog) :

-

Administer this compound, dissolved in a suitable vehicle, as an intravenous bolus injection into the cephalic vein of beagle dogs at a specific dose (e.g., 1 mg/kg).[2]

-

Collect blood samples from the contralateral cephalic vein at various time points.

-

Process and store the plasma samples as described for the rat study.

Sample Analysis and Pharmacokinetic Calculations :

-

Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis.

Conclusion

This compound is a potent and selective IRAK4 inhibitor with demonstrated in vitro and in vivo activity. Its favorable physicochemical and pharmacological profiles make it a valuable research tool for investigating the role of IRAK4 in various disease states and a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide are intended to facilitate further exploration of this compound and its potential clinical applications.

Disclaimer: this compound is for research use only and is not for human or veterinary use. The information provided in this document is for technical guidance and informational purposes only.

References

AZ1495: A Technical Guide to a Potent IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes a summary of its inhibitory activity, mechanism of action through the NF-κB signaling pathway, and its potential therapeutic application in cancers such as Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental methodologies for key assays and relevant signaling pathway diagrams are provided to support further research and development efforts.

Introduction

The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are critical components of the innate immune system. Dysregulation of these pathways is implicated in the pathogenesis of various inflammatory diseases and cancers. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of both IL-1R and TLRs. Upon receptor activation, IRAK4 forms a complex with MyD88 and other IRAK family members, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][2]

Given its central role in these pathways, IRAK4 has emerged as a compelling therapeutic target for a range of diseases. This compound, also known as compound 28, was developed as a potent and selective inhibitor of IRAK4.[2][3] This guide details the preclinical development and scientific foundation for the investigation of this compound.

Discovery and Development

While a specific publication detailing the initial synthesis and discovery of this compound by AstraZeneca is not publicly available, its development can be understood within the broader context of extensive research into small molecule inhibitors of IRAK4.[1] The discovery process for such inhibitors typically involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This compound emerged from such efforts as a potent inhibitor of IRAK4 with a favorable preclinical profile.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |

| IRAK4 | Enzymatic Assay | 0.005 | 0.0007 | [2] |

| IRAK1 | Enzymatic Assay | 0.023 | - | [2] |

| IRAK4 | Cellular Assay | 0.052 | - | [2] |

Table 2: Cellular Activity of this compound in ABC-DLBCL Cell Lines

| Cell Line | Effect | Concentration Range (µM) | Duration (h) | Reference |

| OCI-LY10 | Inhibition of NF-κB activation | 0.001-100 | 72 | [2] |

| ABC-DLBCL | Inhibition of cell growth | 0.001-100 | 72 | [2] |

| OCI-LY10 | Induction of cell death (in combination with a BTK inhibitor) | 0-3.3 | 14 | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |

| Clearance (Cl) | 75 mL/min/kg | Intravenous | 2 | [4] |

| Predicted Clearance (from hepatocyte data) | 42 mL/min/kg | - | - | [4] |

| Bioavailability | Low | Oral | 5 | [4] |

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the canonical IRAK4 signaling pathway leading to NF-κB activation. This compound acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream signaling.

Caption: IRAK4 signaling pathway leading to NF-κB activation and its inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.

Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.

Experimental Protocols

IRAK4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a representative method for determining the in vitro potency of this compound against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

TR-FRET substrate (e.g., ULight™-labeled peptide)

-

Europium-labeled anti-phospho-substrate antibody

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the IRAK4 enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ULight™-labeled substrate. The final ATP concentration should be at or near the Km for IRAK4.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing EDTA and the Europium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight™).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.

OCI-LY10 Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of the OCI-LY10 DLBCL cell line.

Materials:

-

OCI-LY10 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Seed OCI-LY10 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle to the cells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

OCI-LY10 Xenograft Mouse Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound, alone or in combination with a BTK inhibitor like ibrutinib.

Materials:

-

Female immunodeficient mice (e.g., NOD-scid gamma)

-

OCI-LY10 cells

-

Matrigel

-

This compound formulated for oral administration

-

Ibrutinib formulated for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously implant OCI-LY10 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, ibrutinib alone, this compound + ibrutinib).

-

Administer the respective treatments orally, once daily, for a specified duration (e.g., 21 days).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating this compound. The preclinical data suggests its potential for further development, particularly in the context of MYD88-mutated lymphomas.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity in models of Diffuse Large B-cell Lymphoma. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its investigation as a therapeutic agent in cancers driven by aberrant IL-1R/TLR signaling. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of this compound and other IRAK4 inhibitors.

References

The Potent IRAK4 Inhibitor AZ1495: A Technical Guide to its Effects on MyD88 Mutant Lymphoma Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Somatic mutations in MyD88, particularly the L265P variant, are highly prevalent in several B-cell malignancies, including the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). These mutations lead to constitutive activation of the Myddosome complex, downstream signaling through Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and ultimately the activation of NF-κB, a key transcription factor promoting cell survival and proliferation. AZ1495 is a potent, orally active inhibitor of IRAK4, showing significant preclinical activity in MyD88-mutant lymphoma models. This technical guide provides an in-depth overview of the effects of this compound on MyD88 mutant lymphoma cells, including detailed experimental protocols and a summary of key quantitative data.

Introduction to MyD88 Mutant Lymphoma and the Role of IRAK4

The discovery of the recurrent MyD88 L265P mutation in a significant percentage of ABC DLBCL cases has identified a key driver of lymphomagenesis.[1][2][3] This gain-of-function mutation leads to spontaneous and constitutive activation of the MyD88 signaling pathway, resulting in chronic activation of NF-κB.[4][5] This aberrant signaling is crucial for the survival and proliferation of these lymphoma cells, making the pathway an attractive target for therapeutic intervention.

IRAK4 is a serine/threonine kinase that plays a pivotal role as the most upstream kinase in the MyD88 signaling cascade. Its kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1, which ultimately leads to the activation of the IKK complex and subsequent NF-κB activation.[5] Therefore, inhibiting IRAK4 presents a promising strategy to specifically target the oncogenic signaling driven by MyD88 mutations.

This compound: A Potent IRAK4 Inhibitor

This compound is a small molecule inhibitor with high potency against IRAK4. It has demonstrated the ability to penetrate the central nervous system, making it a candidate for treating CNS lymphomas.[6] Preclinical studies have shown that this compound can effectively antagonize NF-κB activation and delay tumor progression in in vivo models of MyD88 mutant lymphoma.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound on MyD88 mutant lymphoma cells.

| Parameter | Cell Line | MyD88 Mutation | Value | Assay | Reference |

| IC50 (IRAK4 kinase activity) | - | - | 5 nM | Biochemical Assay | [6] |

| IC50 (IRAK1 kinase activity) | - | - | 23 nM | Biochemical Assay | [6] |

| Tumor Growth Inhibition | OCI-Ly10 Xenograft | L265P | >2-fold delay in progression | In vivo Bioluminescence Imaging | [6] |

| Overall Survival | Patient-Derived PCNSL Xenograft | L265P | >2-fold increase in median OS | In vivo Survival Study | [6] |

| CNS Penetration (Brain/Plasma Ratio) | Mouse | - | 0.8 | Pharmacokinetic Analysis | [6] |

Note: Further specific quantitative data on cell viability (IC50), apoptosis rates, and dose-dependent inhibition of downstream signaling in specific cell lines were not available in the public domain at the time of this review.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Lines and Culture

-

Cell Lines:

-

OCI-Ly10: A human DLBCL cell line harboring the MyD88 L265P mutation.

-

OCI-Ly3: A human DLBCL cell line also carrying the MyD88 L265P mutation.

-

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for OCI-Ly3, 50 µM 2-mercaptoethanol. Some protocols may use 10% FBS for OCI-Ly10.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are typically split every 2-4 days to maintain a density of 0.1-1.0 x 10^6 cells/mL.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Procedure:

-

Seed lymphoma cells (e.g., OCI-Ly10, OCI-Ly3) in a 96-well opaque-walled plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed lymphoma cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in the MyD88 signaling pathway.

-

Procedure:

-

Cell Lysis:

-

Treat lymphoma cells with this compound for the desired time.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-IRAK1 (Thr209)

-

Total IRAK1

-

Phospho-p65 (Ser536)

-

Total p65

-

Cleaved Caspase-3

-

PARP

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

-

NF-κB Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect lymphoma cells with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

After 24 hours, treat the transfected cells with this compound or vehicle control.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

-

Signaling Pathways and Experimental Workflows

MyD88 Signaling Pathway and Inhibition by this compound

Caption: MyD88 signaling pathway and the inhibitory action of this compound on IRAK4.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. ch.promega.com [ch.promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 5. Leibniz Institute DSMZ: Details [dsmz.de]

- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]

The Central Role of IRAK4 in Toll-Like Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase at the apex of the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its central role in orchestrating the innate immune response has positioned it as a key therapeutic target for a spectrum of inflammatory diseases and cancers. This technical guide provides an in-depth exploration of IRAK4's function in TLR signaling, offering a comprehensive overview of its mechanism of action, downstream effects, and the experimental methodologies employed to investigate its activity. Quantitative data on its enzymatic activity and inhibition are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visually articulated through detailed diagrams to facilitate a deeper understanding of this pivotal kinase.

Introduction: IRAK4 as a Master Regulator of Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. This response is largely mediated by pattern recognition receptors (PRRs), among which the Toll-like receptors (TLRs) are paramount. TLRs recognize conserved pathogen-associated molecular patterns (PAMPs), triggering a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immunity.[1]

At the heart of most TLR signaling pathways lies the MyD88-dependent pathway. Upon ligand binding, TLRs recruit the adaptor protein MyD88, initiating the assembly of a higher-order signaling complex known as the Myddosome.[2][3] Interleukin-1 receptor-associated kinase 4 (IRAK4) is the first kinase recruited to the Myddosome, placing it in a crucial upstream position to initiate the downstream signaling cascade.[1] IRAK4's essential role is underscored by the fact that individuals with IRAK4 deficiency exhibit profound susceptibility to bacterial infections.[1]

IRAK4 is a serine/threonine kinase composed of an N-terminal death domain (DD), which mediates its interaction with MyD88, and a C-terminal kinase domain responsible for its enzymatic activity.[1] Its activation within the Myddosome leads to the phosphorylation and activation of other IRAK family members, namely IRAK1 and IRAK2, which then propagate the signal to downstream effectors, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[4]

The kinase activity of IRAK4 is indispensable for a robust inflammatory response. Studies utilizing kinase-dead knock-in mice have demonstrated a severe impairment in cytokine production and resistance to septic shock upon TLR stimulation.[5] This critical enzymatic function, coupled with its strategic position in the signaling pathway, has made IRAK4 a highly attractive target for the development of small molecule inhibitors aimed at mitigating inflammatory and autoimmune disorders, as well as certain cancers.[6]

The TLR/IRAK4 Signaling Pathway

The canonical TLR signaling pathway leading to inflammation is a well-orchestrated series of molecular interactions. The binding of a PAMP to its cognate TLR initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits IRAK4 through homotypic death domain interactions. This event seeds the formation of the Myddosome, a helical signaling complex with a defined stoichiometry of MyD88, IRAK4, and either IRAK1 or IRAK2 molecules.[2][3]

Within the Myddosome, IRAK4 undergoes autophosphorylation, which is a critical step for its full activation.[7] Activated IRAK4 then phosphorylates IRAK1, leading to a conformational change that allows IRAK1 to dissociate from the complex.[4] Once released, phosphorylated IRAK1 interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the K63-linked polyubiquitination of TRAF6 and other substrates, creating a scaffold for the recruitment of the TAK1 complex (composed of TAK1, TAB1, and TAB2).

The TAK1 complex then activates two major downstream pathways:

-

The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (IKKα, IKKβ, and NEMO). The IKK complex, in turn, phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.

-

The MAPK Pathway: TAK1 also activates several mitogen-activated protein kinase (MAPK) cascades, including the JNK, p38, and ERK pathways. These pathways lead to the activation of other transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of inflammatory genes.

Quantitative Data on IRAK4 Activity and Inhibition

The enzymatic activity of IRAK4 is a key determinant of its biological function. The following tables summarize important quantitative data related to IRAK4's kinase activity and the potency of various small molecule inhibitors.

Table 1: Kinetic Parameters of Human IRAK4

| Parameter | Value | Substrate | Conditions | Reference |

| ATP Km | 13.6 µM | Histone H2B | Radiometric assay, 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µl PEG20,000 | [8][9] |

| Specific Activity | 39 nmol/min/mg | Myelin Basic Protein (MBP) | ADP-Glo™ format assay, 25µM ATP, 40 minutes, ambient temperature | [10] |

Table 2: IC50 Values of Selected IRAK4 Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| PF-06650833 (Zimlovisertib) | 0.52 | In vitro kinase assay | [11] |

| BAY 1834845 (Zabedosertib) | 3.55 | In vitro kinase assay | [11] |

| BMS-986126 | 5.3 | Kinase assay | [9] |

| IRAK4 inhibitor 23 | 7 | Kinase assay | |

| JH-X-119-01 | 9 (for IRAK1) | Kinase assay | |

| HG-12-6 | 165.1 | Kinase assay (unphosphorylated IRAK4) | |

| IRAK-1-4 Inhibitor I | 200 (for IRAK4), 300 (for IRAK1) | Kinase assay |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of IRAK4 in TLR signaling.

In Vitro IRAK4 Kinase Assay

This protocol describes a radiometric filter-binding assay to measure the kinase activity of purified IRAK4.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

AZ1495: A Potent IRAK4 Inhibitor for Autoimmune Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immune signaling pathways, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus.[1][3] This whitepaper provides a comprehensive technical overview of AZ1495, a potent and orally active small molecule inhibitor of IRAK4, for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for autoimmune diseases. While the primary published research on this compound has focused on its potential in oncology, specifically diffuse large B-cell lymphoma (DLBCL)[4][5][6], its mechanism of action as a powerful IRAK4 inhibitor suggests significant therapeutic potential in the context of autoimmunity.

This compound: A Profile of a Novel IRAK4 Inhibitor

This compound is a weak base compound that demonstrates high potency and selectivity for IRAK4.[4] Its ability to inhibit the kinase activity of IRAK4 disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, a key driver of autoimmune pathology.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Potency and Selectivity of this compound [4][7]

| Target | Assay Type | IC50 (µM) | Kd (µM) |

| IRAK4 | Enzyme Assay | 0.005 | 0.0007 |

| IRAK4 | Cellular Assay | 0.052 | - |

| IRAK1 | Enzyme Assay | 0.023 | - |

Table 2: In Vivo Pharmacokinetics of this compound [4]

| Species | Administration | Dose (mg/kg) | Clearance (Cl) | Bioavailability |

| Rat | Intravenous (iv) | 2 | 75 mL/min/kg | Low |

| Rat | Oral | 5 | - | - |

| Dog | Intravenous (iv) | 1 | - | - |

Table 3: In Vivo Efficacy of this compound in a Preclinical Model [4]

| Model | Cell Line | Administration | Dosage | Outcome |

| ABC-DLBCL Mouse Model | OCI-LY10 | Oral, daily | 12.5 mg/kg | Tumor regression (in combination with ibrutinib) |

The IRAK4 Signaling Pathway and Mechanism of Action of this compound

IRAK4 is a pivotal serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][8] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of the "Myddosome," a signaling complex that includes IRAK4.[8] IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[8] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines that are central to the inflammatory response in autoimmune diseases.

This compound exerts its therapeutic effect by binding to the kinase domain of IRAK4, thereby preventing its phosphorylation and activation. This blockade of IRAK4 activity effectively shuts down the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

Caption: IRAK4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Preclinical Evaluation in Autoimmune Models

While specific protocols for this compound in autoimmune models are not yet published, the following methodologies, adapted from studies on other IRAK4 inhibitors like PF-06650833, provide a robust framework for its evaluation.[9]

In Vitro Cellular Assays

1. Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to TLR ligand stimulation.

-

Methodology:

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Pre-incubate PBMCs with a dose range of this compound (e.g., 0.001 to 10 µM) for 1 hour.

-

Stimulate the cells with a TLR agonist such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8).

-

After 18-24 hours of incubation, collect the cell culture supernatants.

-

Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Calculate the IC50 value of this compound for the inhibition of each cytokine.

-

2. NF-κB Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Methodology:

-

Use a stable cell line (e.g., HEK293) expressing a specific TLR (e.g., TLR4) and an NF-κB-driven reporter gene (e.g., luciferase).

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with the corresponding TLR ligand.

-

After 6-8 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Determine the dose-dependent inhibition of NF-κB activation by this compound.

-

In Vivo Animal Models of Autoimmune Disease

1. Collagen-Induced Arthritis (CIA) in Mice or Rats

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Methodology:

-

Induce arthritis in DBA/1 mice or Lewis rats by immunization with type II collagen emulsified in complete Freund's adjuvant.

-

Administer this compound orally, once or twice daily, starting at the onset of clinical signs of arthritis. A dose range can be selected based on the preclinical data (e.g., 10-50 mg/kg).

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system.

-

At the end of the study, collect blood for analysis of inflammatory markers and autoantibodies.

-

Perform histological analysis of the joints to assess cartilage and bone erosion.

-

2. Pristane-Induced Lupus Model in Mice

-

Objective: To assess the effect of this compound on the development of lupus-like disease.

-

Methodology:

-

Induce a lupus-like syndrome in BALB/c mice by a single intraperitoneal injection of pristane.

-

Begin oral administration of this compound at a predetermined time point after pristane injection and continue for several weeks.

-

Monitor the mice for the development of autoantibodies (e.g., anti-dsDNA, anti-snRNP) in the serum via ELISA.

-

Assess kidney function by measuring proteinuria.

-

Perform histopathological examination of the kidneys to evaluate for glomerulonephritis.

-

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a potent IRAK4 inhibitor with a well-defined mechanism of action that holds significant promise for the treatment of autoimmune diseases. The quantitative data presented in this guide highlight its high in vitro potency. The provided experimental protocols offer a solid foundation for researchers to investigate the therapeutic potential of this compound in relevant preclinical models of autoimmunity. Further research into the efficacy and safety of this compound in the context of various autoimmune disorders is warranted and could pave the way for a novel therapeutic option for patients with these debilitating conditions.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

Methodological & Application

AZ1495: Application Notes and Protocols for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ1495 is a potent, orally active, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It also demonstrates inhibitory activity against IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] These pathways are integral to the innate immune response and, when dysregulated, are implicated in the pathogenesis of various inflammatory diseases and certain cancers, particularly hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[1][5] this compound exerts its effects by inhibiting the kinase activity of IRAK4, which in turn blocks the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][5] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.[1]

These application notes provide a comprehensive overview of the in vitro applications of this compound, including detailed protocols for key cell-based assays to characterize its activity and mechanism of action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |

| IRAK4 | Enzyme Assay | 0.005 | 0.0007 | [1] |

| IRAK4 | Cellular Assay | 0.052 | - | [1] |

| IRAK1 | Enzyme Assay | 0.023 | - | [1] |

Table 2: Cellular Activity of this compound in DLBCL Cell Lines

| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |

| OCI-LY10 (ABC-DLBCL) | NF-κB Activation | 0.001-100 µM, 72 h | Dose-dependent inhibition | [1] |

| OCI-LY10 (ABC-DLBCL) | Cell Growth | 0.001-100 µM, 72 h | Dose-dependent inhibition | [1] |

| OCI-LY10 (ABC-DLBCL) | Apoptosis | 0-3.3 µM, 14 h (in combination with a BTK inhibitor) | Induction of cell death | [1] |

| SUDHL2 (GCB-DLBCL) | Cell Growth | Not specified | Not sensitive | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.

Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.jp [promega.jp]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

AZ1495: Application Notes and Protocols for In Vivo Mouse Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in mouse models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Overview of this compound

This compound is a selective inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3] By targeting IRAK4, this compound effectively blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[2][4] This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory diseases and certain types of cancer, such as Diffuse Large B-cell Lymphoma (DLBCL).

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo administration of this compound in a mouse model.

Table 1: this compound Dosage and Administration in a Mouse Model

| Parameter | Value | Reference |

| Compound | This compound | MedchemExpress |

| Mouse Strain | CB.17 SCID | [5] |

| Dosage | 12.5 mg/kg | [5] |

| Route of Administration | Oral (p.o.) | [5] |

| Dosing Frequency | Daily | [5] |

| Application | Anti-tumor activity (in combination with ibrutinib) | [5] |

Signaling Pathway

This compound inhibits the IRAK4 signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88. IRAK4 is then recruited to MyD88, where it becomes activated through autophosphorylation. Activated IRAK4 subsequently phosphorylates IRAK1, leading to the recruitment of TRAF6. This complex then activates downstream pathways, including NF-κB and MAPK, resulting in the transcription and translation of pro-inflammatory cytokines. This compound acts by directly inhibiting the kinase activity of IRAK4, thereby preventing the downstream signaling cascade.

Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound to mice.

Preparation of this compound Formulation for Oral Administration

A common method for preparing a solution of this compound for oral gavage involves using a vehicle of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

-

To prepare the final working solution, first mix the required volume of the DMSO stock solution with PEG300. For instance, for a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly by vortexing.

-

Add Tween-80 to the mixture. For a 1 mL working solution, add 50 µL of Tween-80 and vortex until the solution is homogeneous.

-

Finally, add saline to bring the solution to the final desired volume. For a 1 mL working solution, add 450 µL of saline and vortex thoroughly. This will result in a clear solution.